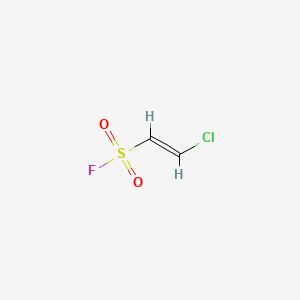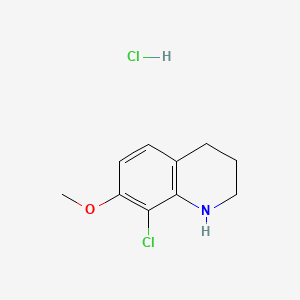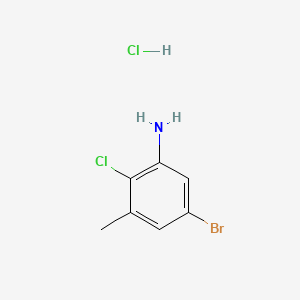
(E)-2-chloroethene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-chloroethene-1-sulfonyl fluoride is an organic compound that features a sulfonyl fluoride functional group attached to a chloroethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloroethene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources under controlled conditions. For instance, sulfonyl fluorides can be synthesized from sulfonates or sulfonic acids using mild reaction conditions and readily available reagents . Another method involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of transition-metal-catalyzed processes based on palladium, copper, and nickel, as well as the use of sulfur dioxide fluoride gas as an electrophilic hub, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(E)-2-chloroethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
(E)-2-chloroethene-1-sulfonyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism by which (E)-2-chloroethene-1-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-2-chloroethene-1-sulfonyl fluoride include other sulfonyl fluorides, such as:
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Tosyl fluoride
Uniqueness
What sets this compound apart from other sulfonyl fluorides is its unique chloroethene backbone, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C2H2ClFO2S |
|---|---|
Molecular Weight |
144.55 g/mol |
IUPAC Name |
(E)-2-chloroethenesulfonyl fluoride |
InChI |
InChI=1S/C2H2ClFO2S/c3-1-2-7(4,5)6/h1-2H/b2-1+ |
InChI Key |
UKZVBTSPZPFBNL-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/Cl)\S(=O)(=O)F |
Canonical SMILES |
C(=CCl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)








